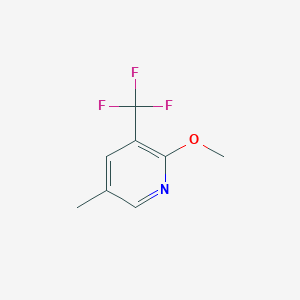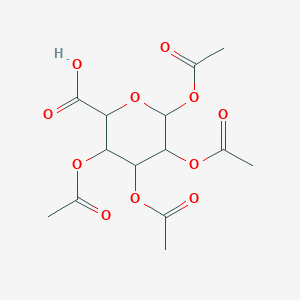![molecular formula C14H25N B12500760 (1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12500760.png)
(1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,3r,5R,7R)-N-butyltricyclo[3311~3,7~]decan-2-amine is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile under controlled conditions to form the tricyclic structure.
Introduction of the Butyl Group: The butyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of butyl halides and a strong base to facilitate the substitution.
Amine Functionalization: The final step involves the introduction of the amine group. This can be achieved through reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., butyl bromide), sodium hydride (NaH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various alkylated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of tricyclic amines on biological systems. It may serve as a model compound for understanding the interactions between tricyclic structures and biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its stability and reactivity make it a candidate for drug development, particularly in the design of novel pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its tricyclic structure imparts unique physical properties, making it suitable for use in high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of (1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, its tricyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1r,3r,5R,7R)-N-(2-Bromophenyl)adamantan-2-amine: This compound shares a similar tricyclic structure but has a bromophenyl group instead of a butyl group.
(1r,3r,5r,7r)-2-Phenyladamantane: Another tricyclic compound with a phenyl group.
Uniqueness
(1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine is unique due to its specific substitution pattern and the presence of a butyl group. This structural variation can lead to different physical and chemical properties, making it distinct from other tricyclic amines.
Propriétés
Formule moléculaire |
C14H25N |
|---|---|
Poids moléculaire |
207.35 g/mol |
Nom IUPAC |
N-butyladamantan-2-amine |
InChI |
InChI=1S/C14H25N/c1-2-3-4-15-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-15H,2-9H2,1H3 |
Clé InChI |
AWILLBFKRSNRGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1C2CC3CC(C2)CC1C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylpropyl)glycinamide](/img/structure/B12500681.png)
![N-benzyl-N-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12500687.png)

![Methyl 5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate](/img/structure/B12500702.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12500706.png)
![Ethyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500712.png)
![N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)acetamide](/img/structure/B12500716.png)
![2-[2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12500724.png)

![5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12500747.png)

![Methyl 3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500752.png)
![1-Tert-butyl 2,3,4,5,6-pentafluorophenyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B12500762.png)
![6-Bromo-2-[(6-nitrobenzimidazol-2-yl)methylthio]benzimidazole](/img/structure/B12500769.png)
